2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 389.9 g/mol. The compound features both azetidine and dihydroisoquinoline moieties, which are known for their biological activity, making this compound a subject of interest for further studies.
This compound can be classified under the category of sulfonyl-containing heterocycles. It is typically sourced from chemical suppliers specializing in research chemicals, such as Benchchem and Chemsrc, where it is often listed for purchase alongside its detailed specifications and safety data sheets (SDS) .
The synthesis of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride generally involves several key steps:
The molecular structure of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride can be represented using its SMILES notation: Cl.N#Cc1ccccc1S(=O)(=O)N1CC(N2CCc3ccccc3C2)C1. This notation indicates the presence of a chlorine atom, a nitrile group (benzonitrile), and a sulfonamide functionality .
Key structural features include:
The compound can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions:
The mechanism of action for 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride likely involves interactions with biological targets:
The chemical properties include stability under standard laboratory conditions, reactivity towards common reagents, and solubility characteristics that are essential for its application in biological systems .
The applications of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride are diverse:
This comprehensive analysis highlights the significance of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride in scientific research and its potential implications across multiple fields.
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: